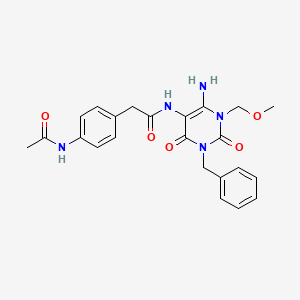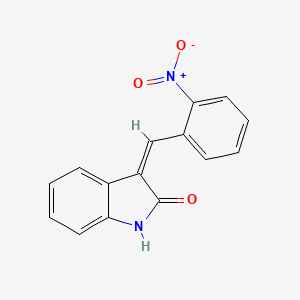
(Z)-3-(2-Nitrobenzylidene)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(2-Nitrobenzylidene)indolin-2-one: is an organic compound that belongs to the class of indolin-2-ones It is characterized by the presence of a nitrobenzylidene group attached to the indolin-2-one core
準備方法
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The most common method for synthesizing (Z)-3-(2-Nitrobenzylidene)indolin-2-one involves the condensation of 2-nitrobenzaldehyde with indolin-2-one. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol. The reaction is usually performed at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis of this compound can be carried out using a batch process. This involves mixing the reactants in a reactor, followed by the addition of the base and solvent. The reaction mixture is then stirred and heated to the required temperature. After completion, the product is isolated by filtration, washed, and purified using recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions:
Reduction: (Z)-3-(2-Nitrobenzylidene)indolin-2-one can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a catalyst like palladium on carbon, or chemical reductants such as tin(II) chloride in hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. This can be achieved using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent like methanol or dimethyl sulfoxide.
Major Products:
Reduction: The major product of the reduction reaction is (Z)-3-(2-Aminobenzylidene)indolin-2-one.
Substitution: The major products depend on the substituent introduced, such as (Z)-3-(2-Methoxybenzylidene)indolin-2-one when using sodium methoxide.
科学的研究の応用
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Anticancer Agents: Research has shown that derivatives of (Z)-3-(2-Nitrobenzylidene)indolin-2-one exhibit anticancer activity by inhibiting specific enzymes or pathways involved in cancer cell proliferation.
Antimicrobial Agents: Some derivatives have demonstrated antimicrobial properties, making them potential candidates for the development of new antibiotics.
Industry:
Dye Intermediates: The compound can be used as an intermediate in the synthesis of dyes and pigments for industrial applications.
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: The compound and its derivatives can inhibit specific enzymes, such as kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.
DNA Interaction: Some derivatives can interact with DNA, causing damage to the genetic material of microorganisms, leading to their death.
類似化合物との比較
(Z)-3-(2-Nitrobenzylidene)indolin-2-one vs. (E)-3-(2-Nitrobenzylidene)indolin-2-one: The (Z) and (E) isomers differ in the spatial arrangement of the nitrobenzylidene group, which can affect their reactivity and biological activity.
This compound vs. (Z)-3-(4-Nitrobenzylidene)indolin-2-one: The position of the nitro group on the benzylidene ring (ortho vs. para) can influence the compound’s chemical properties and reactivity.
Uniqueness:
Selective Reactivity: The (Z)-isomer of 3-(2-Nitrobenzylidene)indolin-2-one exhibits unique reactivity patterns compared to its (E)-isomer and other positional isomers, making it valuable for specific synthetic applications and biological studies.
特性
分子式 |
C15H10N2O3 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC名 |
(3Z)-3-[(2-nitrophenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H10N2O3/c18-15-12(11-6-2-3-7-13(11)16-15)9-10-5-1-4-8-14(10)17(19)20/h1-9H,(H,16,18)/b12-9- |
InChIキー |
BYWCHUVPMKUJLN-XFXZXTDPSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C\2/C3=CC=CC=C3NC2=O)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3NC2=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


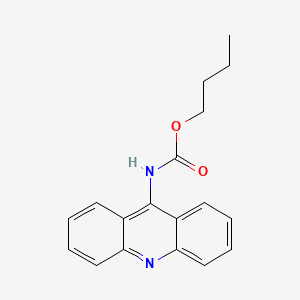
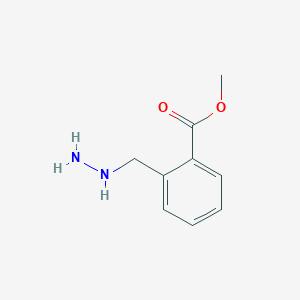
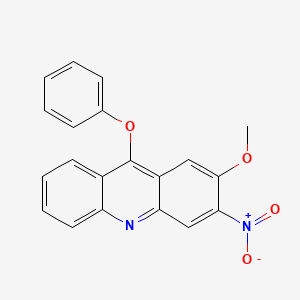
![1-Hydroxybenzo[cd]indol-2(1H)-one](/img/structure/B15216703.png)
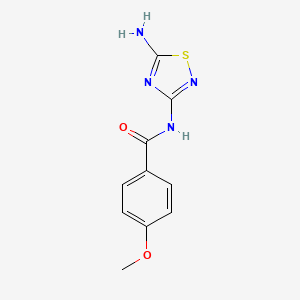
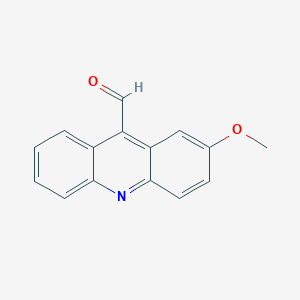
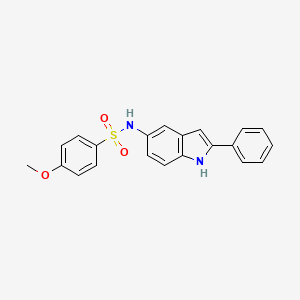
![6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15216715.png)
![2-Imino-1-[8-(2-imino-4-oxoimidazolidin-1-yl)octyl]imidazolidin-4-one](/img/structure/B15216717.png)
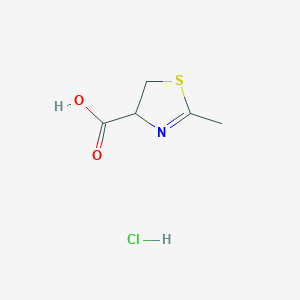
![2-Bromo-8-(3-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15216738.png)
![6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium lactate](/img/structure/B15216752.png)
![6-(4-Chlorobenzyl)-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15216770.png)
